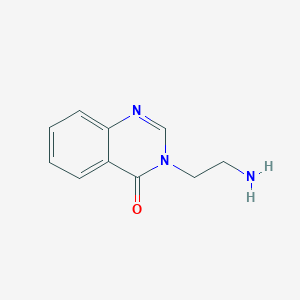

3-(2-aminoethyl)quinazolin-4(3H)-one

Description

Contextualization within Quinazolinone Chemistry

The quinazolinone core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring. nih.gov Depending on the position of the carbonyl group, two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-oxo derivative being the more common and extensively studied. nih.gov These structures are not merely synthetic curiosities; they are found in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov

The synthesis of the quinazolinone scaffold is well-established, with several versatile methods available to chemists. A prevalent strategy involves the use of anthranilic acid or its derivatives as starting materials. nih.gov One common pathway is the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. In the case of 3-(2-aminoethyl)quinazolin-4(3H)-one, this would involve the reaction of a suitable benzoxazinone (B8607429) with ethylenediamine (B42938). This reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring system. nih.gov

The structure of this compound is characterized by the presence of a reactive primary amino group at the terminus of the ethyl side chain attached to the nitrogen at position 3 of the quinazolinone ring. This terminal amino group serves as a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Significance of the Quinazolinone Scaffold in Academic Research

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ekb.egnih.gov This has led to the development of numerous quinazolinone-containing compounds with a wide array of pharmacological activities.

Table 1: Reported Biological Activities of Quinazolinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Anti-inflammatory | ekb.eg |

| Antimicrobial | researchgate.net |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antihypertensive | nih.gov |

This table is for illustrative purposes and is not exhaustive.

The diverse biological profile of quinazolinones has spurred extensive research into their synthesis and structure-activity relationships (SAR). ekb.eg Modifications at various positions of the quinazolinone ring, as well as the nature of the substituents, can significantly influence the biological activity. ekb.eg The ease of synthesis and the potential for chemical diversification make the quinazolinone scaffold an attractive starting point for drug discovery programs. rsc.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound primarily focuses on its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the terminal primary amino group on the ethyl side chain is the key to its synthetic utility.

A significant research trajectory involves the derivatization of this amino group to introduce various functionalities, such as urea (B33335), thiourea (B124793), and sulphonamide moieties. researchgate.net These modifications are intended to modulate the physicochemical properties of the parent molecule and to introduce new interaction points for binding to biological targets. For instance, a variety of novel 2-methylquinazolin-4(3H)-one derivatives bearing these functionalities at the terminal amino group have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. researchgate.net

Another avenue of research explores the impact of substituents at the 2-position of the quinazolinone ring in concert with modifications at the N-3 side chain. For example, the synthesis of 3-(2-aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one has been reported, showcasing the possibility of introducing aryl amino groups at the 2-position. nih.gov

The general synthetic approach to these derivatives often involves a two-step process:

Synthesis of the core this compound scaffold, often with a desired substituent at the 2-position, by reacting the corresponding 2-substituted-4H-3,1-benzoxazin-4-one with ethylenediamine.

Reaction of the resulting primary amine with various electrophiles (e.g., isocyanates, isothiocyanates, sulfonyl chlorides) to yield the final target compounds.

Table 2: Examples of Derivatives Synthesized from this compound Scaffold

| Derivative Class | Reagents for Derivatization | Potential Biological Activity |

|---|---|---|

| Urea | Isocyanates | Anti-inflammatory, Antimicrobial |

| Thiourea | Isothiocyanates | Anti-inflammatory, Antimicrobial |

This table illustrates the common derivatization strategies and targeted biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDNBWPDMOXOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Aminoethyl Quinazolin 4 3h One and Its Analogues

General Approaches to the Quinazolinone Core Synthesis

The bicyclic quinazolinone framework is a common target in organic synthesis due to its prevalence in biologically active compounds. nih.govnih.govnih.gov General strategies typically begin with readily available ortho-substituted benzene (B151609) rings, most commonly anthranilic acid or its derivatives.

Anthranilic acid is a versatile precursor for the synthesis of the quinazolin-4(3H)-one core. nih.govijarsct.co.in A classic method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides, such as formamide (B127407), upon heating to yield the quinazolinone ring through dehydration. nih.govgeneris-publishing.com The reaction conditions, such as temperature and reactant ratios, can be optimized to achieve high yields. generis-publishing.com For instance, heating anthranilic acid with an excess of formamide at 130-135°C has been shown to produce quinazolin-4-one in yields up to 96%. generis-publishing.com

Another common approach involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization. nih.govnih.gov This N-acyl-anthranilic acid intermediate can then be cyclized to form the heterocyclic ring. Various reagents and conditions, including microwave irradiation, have been employed to improve reaction times and yields, aligning with green chemistry principles. ijarsct.co.intandfonline.com For example, 5-nitro-anthranilic acid can be reacted with 3-chloropropionyl chloride in DMF to produce 2-(3-chloropropanamido)-5-nitrobenzoic acid, a key intermediate for further cyclization. nih.gov

| Starting Material | Reagent(s) | Key Feature | Reference(s) |

| Anthranilic acid | Formamide | One-step condensation (Niementowski reaction) | nih.govgeneris-publishing.com |

| Anthranilic acid | Acyl Chloride | Forms N-acyl-anthranilic acid intermediate | nih.govnih.gov |

| Anthranilic acid | Trimethyl orthoformate, Amine | One-pot synthesis under microwave irradiation | tandfonline.com |

| 2-Nitrobenzamides | Aryl Aldehydes, Na2S2O4 | Reductive cyclization | organic-chemistry.org |

A highly effective and widely used two-step strategy for synthesizing 3-substituted quinazolin-4(3H)-ones involves the use of a 4H-3,1-benzoxazin-4-one (benzoxazinone) intermediate. nih.govtandfonline.comnih.gov This method offers great versatility for introducing a wide array of substituents at the N-3 position.

The synthesis begins with the acylation of anthranilic acid, followed by dehydrative cyclization, typically using acetic anhydride (B1165640), to form the benzoxazinone (B8607429) ring. nih.govnih.govmdpi.com For example, reacting anthranilic acid with butyryl chloride yields N-butyryl anthranilic acid, which is then cyclized with acetic anhydride to afford the corresponding 2-substituted benzoxazinone. nih.gov Similarly, various non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group have been cyclized with anthranilic acid using phosphorus oxychloride (POCl3) to create novel benzoxazinone structures. mongoliajol.inforesearchgate.net

Once formed, the benzoxazinone is a reactive intermediate. nih.gov The oxygen atom in the heterocyclic ring can be readily displaced by a primary amine via nucleophilic attack, leading to the formation of the desired N-3 substituted quinazolin-4(3H)-one with good yields. nih.govnih.gov This reaction is versatile, allowing for the introduction of various functional groups by selecting the appropriate primary amine. nih.govnih.gov

| Anthranilic Acid Derivative | Cyclizing Agent | Benzoxazinone Intermediate | Reference(s) |

| Anthranilic acid | Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | tandfonline.commdpi.comresearchgate.net |

| N-acyl-anthranilic acids | Acetic Anhydride | 2-Alkyl/Aryl-4H-3,1-benzoxazin-4-one | nih.govnih.govnih.gov |

| Anthranilic acid / NSAIDs | Phosphorus Oxychloride | 2-Substituted-4H-3,1-benzoxazin-4-one | mongoliajol.inforesearchgate.net |

Specific Synthetic Routes to the 3-(2-aminoethyl)quinazolin-4(3H)-one Scaffold

To synthesize the target compound, this compound, specific strategies are required to install the aminoethyl group at the N-3 position.

A direct method to introduce the 2-aminoethyl side chain is the reaction of a suitable precursor with ethylenediamine (B42938). One such approach involves adding a solution of an appropriate intermediate dropwise to a solution of ethylenediamine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov For example, a precursor formed from 2-ethoxycarbonyliminophosphorane and 4-chlorophenylisocyanate can be reacted with ethylenediamine, leading to the formation of a quinazolinone structure with an aminoethyl side chain in high yield. nih.gov This method leverages the differential reactivity of the two amino groups in ethylenediamine, where one acts as the nucleophile to form the quinazolinone ring, leaving the other as a terminal primary amine.

More complex, multi-step synthetic pathways are often employed to construct the this compound scaffold or its analogues, especially when specific substituents are desired on the quinazolinone core or the side chain. nih.govnih.gov These syntheses may involve protection and deprotection strategies to manage reactive functional groups.

A representative multi-step synthesis could start with the creation of a benzoxazinone intermediate from a substituted anthranilic acid. nih.govnih.gov This intermediate is then reacted with a protected form of ethylenediamine, such as N-Boc-ethylenediamine, to selectively introduce the side chain. The final step would involve the removal of the protecting group (e.g., Boc) under acidic conditions to liberate the terminal primary amine of the 3-(2-aminoethyl) moiety. Another approach involves synthesizing a complex primary amine separately and then reacting it with a benzoxazinone. For instance, 2-phenyl-4-(2-aminoethyl)thiazole was synthesized in a five-step procedure and then reacted with various benzoxazinones to produce the final quinazolinone derivatives. nih.gov Similarly, 3-amino-2-ethylquinazolin-4(3H)-one can be synthesized in two steps from methyl anthranilate and subsequently used as a building block for further modifications. researchgate.net

| Step | Description | Purpose | Reference(s) |

| 1 | Acylation of anthranilic acid | Prepare N-acyl intermediate | nih.govnih.gov |

| 2 | Cyclization with acetic anhydride | Form benzoxazinone ring | nih.govnih.gov |

| 3 | Reaction with protected ethylenediamine | Introduce the side chain at N-3 | nih.gov |

| 4 | Deprotection of the terminal amine | Yield the final primary amine | nih.gov |

Derivatization Strategies at the 3-Aminoethyl Moiety

The terminal primary amine on the 3-(2-aminoethyl) side chain is a versatile functional handle for further chemical modification, allowing for the synthesis of a diverse library of analogues. researchgate.net This primary amine can readily react with various electrophiles to form a range of functional groups.

Common derivatization strategies include:

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. researchgate.netresearchgate.net

Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. researchgate.net

Amide and Schiff Base Formation: Acylation with acid chlorides or reaction with aldehydes and ketones can produce amides and imines (Schiff bases), respectively. researchgate.netresearchgate.netresearchgate.net

These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents, enabling detailed structure-activity relationship (SAR) studies. nih.gov For example, 3-amino-2-ethoxyquinazolin-4(3H)-one has been reacted with chloroacetyl chloride, and the resulting product was further treated with various nucleophiles to afford a series of derivatives. researchgate.net

| Reagent Class | Resulting Functional Group | Example | Reference(s) |

| Isocyanates/Isothiocyanates | Urea/Thiourea | Reaction with phenyl isothiocyanate | researchgate.netresearchgate.net |

| Sulfonyl Chlorides | Sulfonamide | Reaction with p-acetylaminobenzenesulfonyl chloride | researchgate.netresearchgate.net |

| Aldehydes/Ketones | Imine (Schiff Base) | Reaction with aromatic aldehydes | researchgate.net |

| Acid Chlorides/Anhydrides | Amide | Reaction with chloroacetyl chloride | researchgate.netresearchgate.net |

Formation of Amides and Sulfonamides

The primary amino group in this compound serves as a versatile handle for the synthesis of amide and sulfonamide derivatives. These reactions are typically straightforward and result in stable products with potential biological activities.

Amide Formation: The synthesis of amide derivatives generally involves the reaction of this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. This method allows for the introduction of a wide array of substituents, influencing the compound's lipophilicity and steric properties.

Sulfonamide Formation: Similarly, sulfonamides are synthesized by reacting the primary amine with different sulfonyl chlorides. nih.gov The subsequent sulfonylation of 3-(2-aminoethyl)-2-(arylamino)-4(3H)-quinazolinones with substituted arylsulfonyl chlorides in a solvent like dichloromethane (B109758) (DCM) under basic conditions yields the corresponding 4(3H)-quinazolinone arylsulfonamide conjugates. nih.gov The addition of aromatic heterocycles to sulfonamides has been shown to enhance their antibacterial properties. researchgate.net Sulfonamides are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, by inhibiting various enzymes. researchgate.netnih.gov

A series of arylsulfonamide derivatives containing 2-arylamino-4-(3H)-quinazolinone have been synthesized with moderate to good yields. nih.gov The key intermediates, 3-(2-aminoethyl)-2-(arylamino)-4(3H)-quinazolinones, are prepared initially, followed by sulfonylation with substituted arylsulfonyl chlorides in the presence of a base. nih.gov

| Reagents | Product Type | Key Features |

| Acid Chlorides/Anhydrides | Amides | Introduction of diverse acyl groups. |

| Sulfonyl Chlorides | Sulfonamides | Incorporation of various sulfonyl moieties, often leading to enhanced biological activity. nih.govresearchgate.net |

Condensation Reactions with Aldehydes to Form Schiff Bases

The condensation of the primary amino group of this compound and its analogues with various aldehydes is a common method to produce Schiff bases (imines). ekb.egresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov

Schiff bases derived from quinazolinones are of significant interest due to their broad spectrum of pharmacological activities. ekb.eg The formation of the azomethine (C=N) group is a key structural feature of these compounds. ekb.eg The synthesis is relatively simple and allows for the introduction of a wide variety of aromatic and heterocyclic aldehydes, leading to a diverse range of derivatives. researchgate.netnih.gov For instance, novel Schiff bases have been synthesized by condensing 3-amino-2-methyl quinazolin-4-(3H)-ones with different aromatic aldehydes. researchgate.net The reaction of 3-amino-2-methyl quinazolin-4(3H)-one with various aldehyde derivatives under acetic acid and heating conditions is a common method for preparing these Schiff bases. nih.gov

The general synthetic pathway involves the initial synthesis of a 3-amino quinazolinone derivative, which is then reacted with an aldehyde to form the corresponding Schiff base. researchgate.netnih.gov

| Reactants | Reaction Conditions | Product |

| 3-Amino-2-methyl quinazolin-4-(3H)-one and various aromatic aldehydes | Reflux in acetic acid | Quinazolin-4(3H)-one Schiff base derivatives nih.gov |

| 3-Arylquinazolin-4(3H)-one-2-carbaldehydes and substituted anilines | Reflux in ethanol | Schiff bases containing a quinazoline (B50416) moiety ekb.egekb.eg |

Cyclization Reactions to Introduce Heterocyclic Rings (e.g., thiazole (B1198619), triazole, oxadiazole)

Further derivatization of the this compound scaffold can be achieved through cyclization reactions to introduce additional heterocyclic rings, such as thiazoles, triazoles, and oxadiazoles. These modifications can significantly alter the biological properties of the parent molecule.

Thiazole Derivatives: Thiazole-containing quinazolinones have been synthesized and evaluated for their biological activities. nih.gov One synthetic approach involves the nucleophilic substitution of a thiobenzamide (B147508) onto a brominated intermediate, followed by deprotection and reaction with a benzoxazinone to yield the final thiazole-quinazolinone hybrid. nih.gov Various quinazolinone derivatives with a thiazole substituent have been synthesized in good yields starting from 4-chloroanthranilic acid and ethyl-2-aminothiazole acetate (B1210297) in condensation reactions. ajol.info

Triazole Derivatives: Triazoles are five-membered heterocyclic rings with three nitrogen atoms that can exist as 1,2,3-triazole or 1,2,4-triazole (B32235) isomers. nih.govfrontiersin.org Hybrid structures of quinazolinone and triazole have been synthesized and have shown various biological effects. nih.gov One method involves reacting 3-amino-quinazolinone derivatives with chloroacetyl chloride to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of anhydrous potassium carbonate in dry acetone. nih.gov

Oxadiazole Derivatives: Quinazolinone derivatives possessing a 1,3,4-oxadiazole (B1194373) ring have also been synthesized. proquest.com A series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives linked to quinazolinone were designed and synthesized using Phase Transfer Catalysis. tandfonline.comtandfonline.com Quinazolinone-1,3,4-oxadiazole conjugates can be obtained from mixed hydrazides of (hetero)aromatic carboxylic acids and 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid. researchgate.net

| Heterocyclic Ring | Synthetic Strategy |

| Thiazole | Nucleophilic substitution with thiobenzamide followed by cyclization and reaction with a benzoxazinone. nih.govnih.gov |

| Triazole | Reaction of an intermediate with a triazole thiol derivative. nih.gov |

| Oxadiazole | Cyclization of hydrazide derivatives or synthesis via phase transfer catalysis. proquest.comtandfonline.comtandfonline.comresearchgate.net |

Sustainable and Efficient Synthetic Protocols

In recent years, there has been a growing emphasis on developing sustainable and efficient synthetic methods in organic chemistry. This trend is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.com For the synthesis of quinazolinone derivatives, microwave-assisted synthesis and the use of eco-friendly solvents have emerged as prominent green techniques. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has become a popular alternative to conventional heating methods in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with easier work-up procedures. frontiersin.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of a variety of quinazolinone derivatives. researchgate.netscholarsresearchlibrary.com

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly heats the reaction mixture, leading to faster reaction times compared to conventional heating. frontiersin.orgresearchgate.net For example, some reactions that take hours under conventional heating can be completed in minutes using microwave irradiation. researchgate.net

Higher Yields: In many cases, microwave-assisted synthesis provides higher product yields. researchgate.netscholarsresearchlibrary.com

Energy Efficiency: Microwave heating is more efficient as it directly targets the reaction mixture, unlike conventional methods that heat the entire apparatus. frontiersin.org

Greener Approach: The reduction in reaction time and often the ability to perform reactions under solvent-free conditions contribute to a more environmentally friendly process. researchgate.netsci-hub.cat

Several studies have reported the successful synthesis of quinazolinone derivatives using microwave irradiation. For instance, a rapid and efficient microwave-assisted protocol has been described for quinazoline synthesis, which significantly improves upon conventional methods. researchgate.net Similarly, 4-phenylquinazolin-2(1H)-one derivatives have been synthesized with suitable yields in about one hour using microwave irradiation. nih.gov Furthermore, a green, rapid, and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat

| Synthetic Method | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) | Yield (Conventional) | Reference |

| Quinazolinone Synthesis | 10-20 min | 3-6 h | 66-97% | 48-89% | researchgate.net |

| 4-phenylquinazolin-2(1H)-one derivatives | ~1 h | N/A | 31-92% | N/A | nih.gov |

| Iron-catalyzed cyclization | 30 min | N/A | Moderate to high | N/A | sci-hub.cat |

Eco-Friendly Solvent Applications

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The use of eco-friendly solvents, such as water, deep eutectic solvents (DESs), and bio-sourced solvents, is gaining traction in the synthesis of quinazolinones. tandfonline.comnih.gov

Water: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An H2O2-mediated synthesis of a quinazolin-4(3H)-one scaffold has been reported, highlighting a sustainable approach. nih.gov

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. tandfonline.com The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been successfully carried out in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Bio-sourced Solvents: Solvents derived from renewable resources offer a sustainable alternative to traditional petroleum-based solvents. Pinane, a bio-sourced solvent, has been used in the microwave-assisted synthesis of quinazolinones. rsc.org This approach avoids the need for potassium carbonate, which is typically used in aqueous microwave conditions. rsc.org Eucalyptol is another green solvent derived from biomass that has been used for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.gov

| Eco-Friendly Solvent | Application in Quinazolinone Synthesis | Advantages |

| Water | H2O2-mediated synthesis of quinazolin-4(3H)-one. nih.gov | Abundant, non-toxic, non-flammable. |

| Deep Eutectic Solvents (e.g., choline chloride:urea) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net | Biodegradable, non-toxic, inexpensive. tandfonline.com |

| Pinane | Microwave-assisted synthesis of quinazolinones. rsc.org | Bio-sourced, renewable. rsc.org |

| Eucalyptol | Synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. nih.gov | Bio-sourced, sustainable. nih.gov |

Structural Elucidation and Advanced Characterization of 3 2 Aminoethyl Quinazolin 4 3h One and Its Analogues

Spectroscopic Analysis for Chemical Structure Confirmation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular skeleton.

For quinazolin-4(3H)-one derivatives, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons on the fused benzene (B151609) ring, generally appearing in the range of δ 7.0-8.5 ppm. ijpscr.infoderpharmachemica.com The specific chemical shifts and coupling patterns depend on the substitution pattern. For instance, the proton at position 5 (H-5) is often shifted downfield due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around δ 8.1-8.3 ppm. ijpscr.inforsc.org Protons H-6, H-7, and H-8 typically resonate as multiplets between δ 7.4 and 7.9 ppm. ijpscr.inforsc.org In 3-(2-aminoethyl)quinazolin-4(3H)-one, the ethyl side chain would exhibit signals corresponding to two methylene (B1212753) groups (-CH₂-N and -CH₂-NH₂), with their chemical shifts and multiplicities influenced by the neighboring nitrogen atoms.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically observed at a downfield chemical shift, typically in the range of δ 160-165 ppm. rsc.orgjst.vn The C-2 carbon, also part of the pyrimidinone ring, resonates around δ 150-155 ppm. ijpscr.infojst.vn The aromatic carbons of the fused benzene ring appear between δ 115 and 150 ppm. ijpscr.inforsc.org The carbons of the 2-aminoethyl side chain would be expected in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinazolin-4(3H)-one Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Phenylquinazolin-4(3H)-one | DMSO-d₆ | 12.59 (s, 1H, NH), 8.15-8.09 (m, 2H), 7.86-7.71 (m, 5H), 7.52 (t, 2H, J=7.1 Hz) rsc.org | 163.9, 158.1, 152.0, 148.1, 141.1, 133.9, 133.4, 129.2, 128.8, 127.8, 117.7 rsc.org |

| N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)acetamide | DMSO-d₆ | 12.4 (s, 1H, NH), 10.25 (s, 1H, NH-amide), 8.17-8.13 (m, 3H), 7.82 (t, 1H), 7.60-7.04 (m, 3H), 7.50 (t, 1H), 2.10 (s, 3H, Me) ijpscr.info | 169.28, 162.73, 152.28, 149.36, 142.66, 135.04, 128.99, 127.81, 127.26, 126.72, 126.31, 121.25, 118.85, 24.64 ijpscr.info |

| 2-(3-(Benzyloxy)propyl)quinazolin-4(3H)-one | CDCl₃ | 11.71 (br s, 1H, NH), 8.25 (d, 1H), 7.75 (t, 1H), 7.68 (d, 1H), 7.43 (t, 1H), 7.35-7.24 (m, 5H), 4.56 (s, 2H), 3.65 (t, 2H), 2.92 (t, 2H), 2.22-2.17 (m, 2H) rsc.org | 163.8, 156.5, 152.5, 138.1, 134.7, 128.4, 127.7, 127.7, 127.2, 126.4, 126.3, 120.7, 73.0, 69.3, 32.9, 27.1 rsc.org |

Infrared Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of a quinazolinone derivative is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group within the pyrimidinone ring. This band typically appears in the region of 1660-1700 cm⁻¹. derpharmachemica.commdpi.comsapub.org

Other important characteristic bands include:

N-H Stretching: For the primary amine in the 3-(2-aminoethyl) side chain, N-H stretching vibrations would be expected in the 3300-3500 cm⁻¹ region. For the N-H group at the 3-position in unsubstituted or certain substituted analogues, a broad band can also be seen around 3100-3300 cm⁻¹. ijpscr.info

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain appear just below 3000 cm⁻¹. rsc.org

C=N Stretching: The imine (C=N) bond within the quinazolinone ring gives rise to a stretching band around 1590-1615 cm⁻¹. derpharmachemica.comrsc.org

Aromatic C=C Stretching: These vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Quinazolin-4(3H)-one Analogues (cm⁻¹)

| Compound Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Quinazolinone C=O | Stretch | 1660 - 1700 | derpharmachemica.commdpi.com |

| Amide/Amine N-H | Stretch | 3100 - 3500 | ijpscr.info |

| Aromatic C-H | Stretch | > 3000 | rsc.org |

| Aliphatic C-H | Stretch | < 3000 | rsc.org |

| Imine C=N | Stretch | 1590 - 1615 | derpharmachemica.com |

| Aromatic C=C | Stretch | 1450 - 1600 | rsc.org |

Mass Spectrometry

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues. In electron impact mass spectrometry (EI-MS), quinazolinone derivatives often show discernible molecular ion peaks (M⁺), although their intensity can be low if the side chains are easily fragmented. researchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula. rsc.orgnih.gov

The fragmentation of the quinazolinone core is a key diagnostic feature. Common fragmentation pathways involve the cleavage of substituents from the main ring system. researchgate.netsoton.ac.uk For this compound, a characteristic fragmentation would be the cleavage of the C-N bond of the side chain, leading to the loss of the aminoethyl group or parts thereof. The fragmentation pathways are highly dependent on the structure of the molecule and the ionization technique used (e.g., EI vs. ESI). soton.ac.uk For instance, studies on dibromoquinazolinone derivatives show that the molecular ion peaks are often of low intensity, with fragmentation proceeding via the successive loss of functional groups from the side chains. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not available, analysis of closely related analogues provides significant insight into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one reveals that the quinazolinone ring system is nearly planar. nih.gov In this analogue, the dihedral angle between the fused benzene ring and the pyrimidinone ring is a mere 3.30 (6)°. nih.gov This planarity is a common feature of the quinazolinone core. The conformation of the molecule is influenced by an intramolecular N—H···N hydrogen bond. nih.gov In the crystal lattice, molecules are linked into centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. nih.gov

Similarly, the structure of 3-amino-2-ethylquinazolin-4(3H)-one shows a planar molecule, with molecules in the crystal forming stacks along the a-axis. nih.gov These stacks exhibit π–π interactions with a centroid-to-centroid distance of 3.6664 (8) Å. nih.gov Intermolecular N—H···O hydrogen bonds link adjacent molecules, creating a step-like structure. nih.govresearchgate.net

These examples demonstrate that the solid-state architecture of this compound would likely be governed by:

A nearly planar quinazolinone core.

Strong intermolecular hydrogen bonding involving the primary amine of the side chain and the carbonyl oxygen (C4=O) and ring nitrogens (N1) of adjacent molecules.

Potential for π–π stacking interactions between the aromatic rings.

Table 3: Selected Crystallographic Data for Quinazolin-4(3H)-one Analogues

| Parameter | 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one nih.gov | 3-amino-2-ethylquinazolin-4(3H)-one nih.gov |

| Formula | C₁₆H₁₅FN₄O | C₁₀H₁₁N₃O |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.2836 (8) | 7.0230 (5) |

| b (Å) | 9.3103 (10) | 7.6198 (7) |

| c (Å) | 9.4952 (10) | 9.7868 (6) |

| α (°) | 89.36 (1) | 69.709 (7) |

| β (°) | 80.537 (10) | 89.242 (5) |

| γ (°) | 77.163 (10) | 75.191 (7) |

| Key Dihedral Angle | Benzene/Pyrimidinone: 3.30 (6)° | - |

| Key Intermolecular Interactions | N—H···N hydrogen bonds, C—H···π interactions | N—H···O hydrogen bonds, π–π stacking |

Conformational Analysis and Tautomeric Considerations

The biological activity and chemical reactivity of quinazolinone derivatives can be influenced by their conformational flexibility and the potential for tautomerism.

Conformational Analysis: The conformation of the 3-position side chain is a critical factor. For the 3-(2-aminoethyl) group, rotation is possible around the C-C and C-N single bonds. The preferred conformation in the solid state is often one that maximizes favorable intermolecular interactions, such as hydrogen bonding, as seen in related crystal structures. nih.govnih.gov In solution, a dynamic equilibrium of different conformers would exist. Molecular modeling studies on other quinazolinone derivatives have shown that specific "U-shaped" conformations can be important for biological interactions. nih.gov The conformation of substituents on the quinazolinone ring can be influenced by steric and electronic factors, as well as intramolecular hydrogen bonding. nih.gov

Tautomeric Considerations: The quinazolin-4(3H)-one scaffold can theoretically exist in different tautomeric forms, including the keto (amide) form and the enol (hydroxy) form. However, experimental and computational data overwhelmingly indicate that the 4(3H)-one keto form is the most stable and predominant tautomer under normal conditions. researchgate.net The spectroscopic data, particularly the presence of a strong C=O stretching band in the IR spectrum and the chemical shift of the C-4 carbon in the ¹³C NMR spectrum, are consistent with the predominance of the keto-amide tautomer. jst.vn

Structure Activity Relationship Sar Studies of 3 2 Aminoethyl Quinazolin 4 3h One Derivatives

Influence of Substituents on the Quinazolinone Ring System (Positions 2, 6, 8)

Substitutions on the quinazolinone ring system, specifically at positions 2, 6, and 8, have been shown to significantly modulate the biological activity of 3-(2-aminoethyl)quinazolin-4(3H)-one derivatives. The nature, size, and electronic properties of these substituents can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

At the 2-position , the introduction of various groups has been explored to enhance activity. For instance, the presence of a methyl group has been a common starting point for further derivatization. researchgate.net The substitution of a 4-fluoroanilino group at this position has also been reported, suggesting that aryl amino moieties can be well-tolerated and may contribute to intermolecular interactions with biological targets. nih.gov Studies on broader series of 2-substituted quinazolinones have shown that both small alkyl and larger aryl groups can be accommodated at this position, often leading to diverse pharmacological outcomes. nih.govmdpi.com For example, in a series of 2-substituted quinazolin-4(3H)-ones, the introduction of a substituted phenyl or naphthyl ring at position 2, coupled with a basic side chain at position 8, has been investigated for antiproliferative activities. nih.gov

The 6-position of the quinazolinone ring is another critical point for modification. The introduction of halogen atoms, such as bromine, has been a common strategy in the development of quinazolinone-based compounds. ekb.eg Halogenation at this position can influence the electronic distribution of the ring system and enhance lipophilicity, which may lead to improved cell permeability and target engagement. nih.gov For instance, 6-bromo-substituted quinazolinones have been synthesized and evaluated for their antimicrobial activities. ekb.eg The presence of a nitro group at the 6-position has also been shown to confer remarkable antibacterial activity. nih.gov

Substitutions at the 8-position have also been investigated to a lesser extent, but they are recognized as having the potential to impact biological activity. The introduction of a basic side chain at this position has been explored in conjunction with modifications at the 2-position to optimize the antiproliferative profile of quinazolinone derivatives. nih.gov The presence of halogen atoms, such as iodine, at both the 6 and 8 positions has been reported to significantly improve the antimicrobial activity of certain quinazolinone derivatives. nih.gov

| Position | Substituent | Observed Influence on Biological Activity | Reference |

|---|---|---|---|

| 2 | Methyl | Serves as a foundational group for further derivatization with various functionalities. | researchgate.net |

| 2 | 4-Fluoroanilino | Well-tolerated substitution, suggesting potential for aryl amino interactions with biological targets. | nih.gov |

| 2 | Substituted Phenyl/Naphthyl | Investigated for antiproliferative activities, often in combination with modifications at other positions. | nih.govmdpi.com |

| 6 | Bromo | Enhances lipophilicity and can improve antimicrobial activity. | ekb.eg |

| 6 | Nitro | Confers significant antibacterial properties. | nih.gov |

| 6, 8 | Di-iodo | Significantly improves antimicrobial activity. | nih.gov |

| 8 | Basic Side Chain | Explored in combination with 2-position modifications to optimize antiproliferative profiles. | nih.gov |

Impact of Modifications on the 3-Aminoethyl Side Chain

The 3-aminoethyl side chain of this compound is a key determinant of its biological activity and provides a rich platform for chemical modification. Alterations to this side chain can influence the compound's solubility, polarity, and ability to interact with specific residues within a biological target.

A significant area of investigation has been the derivatization of the terminal amino group. The synthesis of novel 2-methylquinazolin-4(3H)-one derivatives bearing urea (B33335), thiourea (B124793), and sulfonamide functionalities at the terminus of the 3-aminoethyl side chain has been reported. researchgate.net These modifications introduce hydrogen bond donors and acceptors, which can facilitate stronger interactions with target proteins. Biological evaluation of these derivatives revealed that such modifications can confer potent anti-inflammatory and antimicrobial activities. researchgate.net

Specifically, the introduction of substituted phenyl ureas, thioureas, and benzene (B151609) sulfonamides has been explored. The nature of the substituent on the aromatic ring of these appended moieties can further fine-tune the biological activity. For example, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties and steric bulk of the entire side chain, leading to differential effects on activity.

| Side Chain Modification | Appended Functionality | Resulting Biological Activity Profile | Reference |

|---|---|---|---|

| Terminal Amino Group Derivatization | Urea | Confers anti-inflammatory and antimicrobial properties. | researchgate.net |

| Thiourea | Leads to potent anti-inflammatory and antimicrobial agents. | researchgate.net | |

| Sulfonamide | Results in derivatives with significant anti-inflammatory and antimicrobial activities. | researchgate.net |

Correlation between Structural Features and Biological Profile Augmentation

The biological profile of this compound derivatives is intricately linked to their structural features. A comprehensive analysis of SAR data reveals clear correlations between specific structural modifications and the augmentation of particular biological activities.

For antimicrobial activity, the presence of halogen substituents on the quinazolinone ring, particularly at positions 6 and 8, is often associated with enhanced potency. nih.gov The di-iodo substitution, for instance, has been shown to be particularly effective. nih.gov Furthermore, the nature of the substituent at the 2-position is crucial; small alkyl groups like methyl can serve as a base for activity, which can be further enhanced by the introduction of more complex side chains at the 3-position. researchgate.net

Antiproliferative and cytotoxic activities are often modulated by a combination of substitutions on both the quinazolinone ring and the side chain. The introduction of bulky aromatic groups at the 2-position, such as substituted phenyl or naphthyl rings, is a strategy employed in the design of anticancer agents. nih.govmdpi.com When combined with a strategically placed basic side chain at the 8-position, a synergistic effect on antiproliferative potency can be achieved. nih.gov

Design Principles for Hybrid Pharmacophore Systems

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery to develop agents with improved affinity, selectivity, and efficacy, or to achieve multi-target activity. The this compound scaffold is an excellent platform for the application of this design principle.

One successful approach involves the hybridization of the quinazolinone core with other heterocyclic systems known for their biological activities. For example, the synthesis of quinazolinone-thiazole hybrids has been reported, where a 2-phenylthiazole (B155284) moiety is attached to the 3-position of the quinazolinone ring via an ethyl linker. nih.gov This design strategy leverages the known cytotoxic effects of both quinazolinone and thiazole (B1198619) derivatives to create hybrid compounds with potent anticancer activity. nih.gov

Another design principle involves the incorporation of functionalities that can engage in specific interactions with a biological target. The hybridization of the this compound scaffold with urea, thiourea, and sulfonamide moieties is a prime example. researchgate.net These groups are known pharmacophoric elements that can participate in extensive hydrogen bonding networks, thereby enhancing the binding affinity of the molecule to its target protein.

The general principles for designing such hybrid systems include:

Selection of Pharmacophores: Choosing pharmacophoric units with complementary biological activities or the potential for synergistic interactions.

Linker Design: The nature, length, and flexibility of the linker connecting the pharmacophores are critical for ensuring the correct orientation of each unit within the target's binding site. An ethyl linker, as seen in the 3-(2-aminoethyl) side chain, is a common and effective choice.

Physicochemical Properties: Balancing the lipophilicity and hydrophilicity of the hybrid molecule to ensure favorable pharmacokinetic properties, such as absorption and distribution.

Synthetic Accessibility: The design should allow for a feasible and efficient synthetic route to produce the target hybrid compounds.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel hybrid molecules based on the this compound scaffold with the potential for enhanced and multifaceted biological activities. dovepress.comnih.gov

Mechanistic Investigations of 3 2 Aminoethyl Quinazolin 4 3h One Derivatives

Proposed Molecular Mechanisms of Action in Biological Systems

Derivatives of the quinazolinone core structure exert their biological effects through several key molecular mechanisms. A primary mechanism is the inhibition of enzyme activity. nih.govmdpi.com Many quinazolinone compounds are designed to fit into the active sites of specific enzymes, blocking their function and disrupting metabolic or signaling pathways. nih.govnih.gov This inhibition can be competitive, non-competitive, or mixed-type, depending on the specific derivative and target enzyme. mdpi.com

Another significant mechanism is the interaction with cellular receptors. Quinazolinone derivatives have been shown to act as antagonists or agonists for various receptors, thereby modulating signal transduction pathways. nih.govacs.org For instance, by binding to a receptor, they can block the binding of the natural ligand, preventing downstream signaling, a mechanism crucial in areas like neurotransmission and endocrinology. nih.govacs.org

Furthermore, some quinazolinone derivatives interfere with the dynamics of structural proteins. A notable example is the inhibition of tubulin polymerization. nih.govnih.gov By binding to tubulin, these compounds can prevent the formation of microtubules, which are essential for cell division. This disruption of the cytoskeleton leads to an arrest of the cell cycle and can trigger programmed cell death (apoptosis), a mechanism highly relevant to their anticancer properties. mdpi.comrsc.org The inhibition of DNA repair enzyme systems and enzymes crucial for nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase, represents another critical mechanism of action, particularly for their application as chemotherapeutic agents. nih.govnih.gov

Elucidation of Molecular Target Interactions

Research has identified numerous specific molecular targets with which quinazolinone derivatives interact. These interactions are often characterized by high affinity and specificity, which are fundamental to their therapeutic effects.

Enzyme Inhibition: A prominent area of investigation is the inhibition of protein kinases, particularly those involved in cancer progression. Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. tandfonline.comwikipedia.orgnih.gov By binding to the ATP-binding site of these kinases, they prevent autophosphorylation and the activation of downstream signaling cascades. wikipedia.orgnih.gov Other enzymes targeted by quinazolinone derivatives include dihydrofolate reductase (DHFR), carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and tyrosinase. nih.govmdpi.comnih.gov

Receptor Binding: Studies have also demonstrated the ability of quinazolinone derivatives to bind to various receptors. For example, specific derivatives have been identified as ligands for the 5-HT7 serotonin (B10506) receptor and the ghrelin receptor (GHS-R1a), suggesting potential applications in neuroscience and metabolic disorders. nih.govacs.org Molecular docking studies have also suggested interactions with the diazepam-binding pocket of the GABAA receptor. researchgate.net

The table below summarizes the interactions of various quinazolinone derivatives with their specific molecular targets.

| Target Class | Specific Target | Derivative Type | Observed Effect | Inhibition Constant | Reference |

| Enzymes | Epidermal Growth Factor Receptor (EGFR) | Quinazolin-4(3H)-one derivative 6d | Potent Inhibition | IC₅₀ = 0.069 µM | tandfonline.com |

| VEGFR-2 | 4-Anilinoquinazoline | Competitive Inhibition | - | wikipedia.org | |

| Dihydrofolate Reductase (DHFR) | Trimetrexate (a quinazoline-based antifolate) | Inhibition | - | nih.gov | |

| Acetylcholinesterase | Novel quinazolinone derivatives | Potent Inhibition | Kᵢ = 0.68-23.01 nM | nih.gov | |

| Butyrylcholinesterase | Novel quinazolinone derivatives | Potent Inhibition | Kᵢ = 1.01-29.56 nM | nih.gov | |

| Carbonic Anhydrase I & II | Novel quinazolinone derivatives | Potent Inhibition | Kᵢ = 10.25-126.05 nM (hCA I), 13.46-178.35 nM (hCA II) | nih.gov | |

| Tyrosinase | 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mixed-type Inhibition | Kᵢ = 117.07 µM | mdpi.com | |

| Receptors | 5-HT7 Receptor | Quinazolinone library compound 1-68 | High-affinity binding (Antagonist) | IC₅₀ = 12 nM | nih.gov |

| Ghrelin Receptor (GHS-R1a) | Piperidine-substituted quinazolinone | Antagonism | Kᵢ = 36 nM | acs.org | |

| GABAA Receptor | Quinazolinone derivative | Binding to diazepam pocket | - | researchgate.net | |

| Structural Proteins | Tubulin | 2-styrylquinazolin-4(3H)-one derivatives | Inhibition of polymerization | - | nih.gov |

Biochemical Pathway Modulation

The interaction of 3-(2-aminoethyl)quinazolin-4(3H)-one derivatives with their molecular targets initiates a cascade of events that modulate entire biochemical pathways, leading to specific cellular responses.

The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 directly impacts critical signaling pathways such as the RAS/MAPK and PI3K/Akt pathways. tandfonline.comwikipedia.org Modulation of these pathways disrupts processes fundamental to cancer cell survival and proliferation, including cell cycle progression, angiogenesis, and metastasis. wikipedia.org Similarly, the inhibition of DHFR by quinazoline-based antifolates leads to the depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby halting DNA replication and protein synthesis. nih.gov

Inhibition of tubulin polymerization has a profound effect on cell division. By disrupting microtubule formation, these compounds activate the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle. rsc.org Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in the death of rapidly dividing cells. mdpi.com

The table below outlines the relationship between the molecular targets of quinazolinone derivatives, the pathways they modulate, and the resulting cellular outcomes.

| Molecular Target | Modulated Biochemical Pathway | Cellular Outcome | Reference |

| EGFR, VEGFR-2 | PI3K/Akt/mTOR signaling, RAS/MAPK signaling | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis | tandfonline.comwikipedia.org |

| Tubulin | Microtubule dynamics | G2/M phase cell cycle arrest, induction of apoptosis | nih.govrsc.org |

| Dihydrofolate Reductase (DHFR) | Folate metabolism, nucleotide biosynthesis | Inhibition of DNA synthesis, cell growth inhibition | nih.gov |

| 5-HT7 Receptor | Serotonergic signaling | Modulation of learning, memory, and mood (antidepressant-like effects) | nih.gov |

| Ghrelin Receptor (GHS-R1a) | Ghrelin signaling pathway | Suppression of insulin (B600854) secretion, glucose-lowering effects | acs.org |

| Acetylcholinesterase | Cholinergic neurotransmission | Increase in acetylcholine (B1216132) levels | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level. Studies on various quinazolin-4(3H)-one derivatives have utilized molecular docking to elucidate their binding modes and affinities for various biological targets.

Research has shown that quinazolinone derivatives can be docked into the active sites of several key enzymes and receptors implicated in disease. For instance, docking studies have been performed on the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a key target in cancer therapy. researchgate.net These simulations aim to understand how modifications to the quinazolinone scaffold affect binding affinity and inhibitory activity. The results often highlight crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the ATP binding pocket of the enzyme. researchgate.netresearchgate.net

Similarly, docking analyses have been conducted to explore the interactions of quinazolinone compounds with other protein targets such as:

Nuclear Factor-kappa B (NF-κB): To clarify the anti-inflammatory mechanism of action, quinazolinones were docked into the DNA binding site of NF-κB. These studies revealed that substituents, such as fluorine atoms, could form critical hydrogen bonds with residues like Arg305 and Asp271, enhancing binding ability. nih.gov

Dihydrofolate Reductase (DHFR): As potential antitumor agents, iodinated 4-(3H)-quinazolinones were docked into the active site of DHFR, showing a good correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov

HER2 Protein Kinase: Docking studies of quinazolin-4(3H)-one derivatives with the HER2 protein kinase enzyme have been used to investigate their potential as inhibitors for breast cancer therapy. researchgate.net

Thymidylate Synthase (TS): The binding model of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains was examined using molecular simulation methods to understand their inhibitory action against this crucial enzyme for DNA biosynthesis. nih.gov

The binding affinities and key interactions identified in these simulations provide a rational basis for designing more potent and selective inhibitors.

Table 1: Molecular Docking of Quinazolinone Derivatives with Various Protein Targets

| Compound Series | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2,3-disubstitutedquinazolin-4-(3H)-ones | EGFR-TK | Docking results coincided with biological activity against human breast carcinoma. | researchgate.net |

| Substituted Quinazolinones | NF-κB | Fluorine substituents formed hydrogen bonds with Arg305 and Asp271, enhancing binding. | nih.gov |

| Iodinated 4-(3H)-quinazolinones | DHFR | Good correlation between experimental activity and calculated binding affinity. | nih.gov |

| 4(3H)-Quinazolinone derivatives | Thymidylate Synthase (TS) | Binding model examined to provide guidelines for structural optimization. | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. scielo.org.mxscielo.org.mx These calculations provide valuable data on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

For organic molecules like 3-(2-aminoethyl)quinazolin-4(3H)-one, these electronic parameters are crucial for understanding their stability, reactivity, and potential for charge transfer in biological systems.

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The distribution and energy of these frontier orbitals are key to predicting how the molecule will interact with other molecules.

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. scielo.org.mx

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated, including electronegativity, chemical hardness, and softness. These parameters help in quantifying the reactivity of the molecule. scielo.org.mx

These theoretical calculations are fundamental for understanding the intrinsic electronic properties that govern the pharmacological activity of quinazolinone derivatives.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating capacity of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

Predictive Modeling for Structure-Activity Relationship Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for optimizing lead compounds.

Several 3D-QSAR studies have been conducted on quinazolin-4(3H)-one analogs to guide the design of new derivatives with improved potency. nih.govresearchgate.net These studies involve:

Dataset Selection: A series of quinazolinone derivatives with known biological activities (e.g., inhibitory concentrations) against a specific target is selected. nih.gov

Molecular Alignment: The compounds in the dataset are aligned based on a common substructure, which is a critical step in 3D-QSAR. nih.gov

Model Generation and Validation: CoMFA and CoMSIA models are generated to correlate the 3D steric and electrostatic fields of the molecules with their biological activities. The predictive power of these models is rigorously validated using statistical methods. rsc.org

The resulting 3D-QSAR models are visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might show that adding a bulky, electron-withdrawing group at a specific position on the quinazolinone ring would be favorable for enhancing biological activity. nih.govnih.gov These models serve as a valuable guide for the rational design of new, more effective therapeutic agents based on the this compound scaffold. nih.gov

Table 3: 3D-QSAR Studies on Quinazolinone Derivatives

| Study Focus | Target/Activity | Key Outcome | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one analogs | EGFR inhibitors | Development of robust CoMFA and CoMSIA models to design more potent inhibitors. | nih.govresearchgate.net |

| Iodinated 4-(3H)-quinazolinones | Antitumor activity | 3D-QSAR analysis indicated the importance of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring. | nih.gov |

| Quinazolinone derivatives with hydrazone units | Antitumor activity | A predictive CoMFA model was built to guide future structural modifications for developing novel antitumor agents. | rsc.org |

| 4(3H)-quinazolinone derivatives | Thymidylate Synthase inhibitors | A robust QSAR model provided guidelines for the structural optimization of antifolates. | nih.gov |

Advanced Research and Future Directions in 3 2 Aminoethyl Quinazolin 4 3h One Chemistry

Development of Novel Synthetic Routes and Strategies

The synthesis of 3-substituted quinazolin-4(3H)-ones has evolved significantly, moving towards more efficient, environmentally benign, and versatile methods. A primary route involves the reaction of a primary amine with a 3,1-benzoxazin-4-one, which effectively replaces the ring's oxygen with nitrogen to form the desired quinazolinone. nih.gov Traditional methods often require harsh conditions, but modern strategies focus on milder and more sustainable approaches.

Recent advancements include:

Green Chemistry Approaches : The use of deep eutectic solvents (DES) and microwave irradiation has been explored for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. researchgate.net This approach aligns with the principles of green chemistry by reducing the use of hazardous solvents and energy consumption.

Catalyst-Free Methods : Researchers have developed simple and effective methods for the visible light-induced synthesis of quinazolines in one-pot, three-component reactions, offering high efficiency and broad substrate tolerance without the need for a catalyst. researchgate.net

Efficient Catalysis : Metal perchlorates, such as Ni(ClO₄)₂ or Zn(ClO₄)₂, have been shown to efficiently catalyze the three-component reaction of anthranilic acid, triethyl orthoformate, and amines under solvent-free conditions, providing a direct route to quinazolin-4(3H)-ones. researchgate.net

Novel Oxidant Systems : An efficient protocol using H₂O₂ as a sustainable oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source has been developed for synthesizing the quinazolin-4(3H)-one scaffold from substituted 2-amino benzamides. acs.org

These innovative strategies not only improve the efficiency and yield of quinazolinone synthesis but also expand the scope of accessible derivatives, facilitating the exploration of their chemical and biological potential.

Exploration of Emerging Biological Applications

The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant activities. nih.govmdpi.comnih.gov Research into 3-(2-aminoethyl)quinazolin-4(3H)-one and its analogues continues to uncover new therapeutic potentials.

Emerging applications are being investigated across several key areas:

Anticancer Activity : Quinazolinone derivatives are being extensively studied as potential anticancer agents. mdpi.com They have been shown to inhibit crucial targets like the human epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation. jst.go.jp Novel derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29). nih.govjst.go.jp Some compounds have also been identified as potent inhibitors of multiple tyrosine kinases, such as VEGFR-2, HER2, and CDK2. nih.govdovepress.com

Antimicrobial and Antifungal Activity : The functionalization of the this compound backbone, particularly with urea (B33335), thiourea (B124793), and sulphonamide groups, has yielded compounds with significant antimicrobial and antifungal properties. researchgate.net These derivatives have shown remarkable activity against pathogenic bacteria and fungi, sometimes comparable to standard drugs like Ciprofloxacin and Clotrimazole. researchgate.net

Anti-inflammatory Effects : Certain quinazolinone derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. mdpi.com These compounds have shown potent in vivo anti-inflammatory activity, comparable to established medications. mdpi.com

Enzyme Inhibition : Beyond cancer-related kinases, quinazolinone derivatives are being explored as inhibitors for other enzymes. For instance, new derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in pigmentation, suggesting potential applications in dermatology. mdpi.com

| Compound Type/Derivative | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Quinazolinone-Thiazole Hybrids | Cytotoxicity (Anticancer) | Compound A3 showed potent inhibition of PC3, MCF-7, and HT-29 cancer cell lines. | nih.gov |

| 2-Methylquinazolin-4(3H)-one derivatives with thiourea | Antimicrobial | Showed remarkable activity against pathogenic microorganisms, comparable to Ciprofloxacin. | researchgate.net |

| Quinazolinone derivatives bearing urea functionality | VEGFR-2 Inhibition | Compound 5p demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 0.117 µM. | dovepress.com |

| 2-Substituted quinazolin-4(3H)-ones | Multiple Tyrosine Kinase Inhibition | Compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR. | nih.gov |

| Citral-Quinazolinone Derivatives | Tyrosinase Inhibition | Identified as a mixed-type, reversible tyrosinase inhibitor. | mdpi.com |

Integration with Agrochemical Research for Advanced Formulations

The structural versatility and broad biological activity of the 4(3H)-quinazolinone scaffold extend its utility into the agrochemical sector. mdpi.com These compounds are being investigated for their potential to protect crops from various pests and diseases, playing a crucial role in ensuring food security. mdpi.com

Key areas of agrochemical application include:

Fungicidal Activity : Thiourea derivatives, which can be incorporated into the this compound structure, are known for their broad-spectrum antifungal properties and are of increasing interest to pesticide chemists. researchgate.net

Herbicidal Activity : The 4(3H)-quinazolinone moiety is considered a valuable scaffold for the development of new herbicides. mdpi.com

Antiviral and Antibacterial Agents : Research has demonstrated the potential of quinazolinone derivatives as antiviral and antibacterial agents in an agricultural context, offering new avenues for controlling plant pathogens. mdpi.com

The integration of these compounds into advanced agrochemical formulations aims to develop more effective and potentially safer alternatives to existing pesticides. The drug-like properties of the quinazolinone scaffold make it an attractive starting point for creating lead compounds in agrochemical discovery. nih.gov

Rational Design of Target-Oriented Compounds

The development of highly specific and potent therapeutic agents relies on the principles of rational drug design. For the this compound scaffold, this involves modifying its structure to optimize interactions with a specific biological target, such as an enzyme or receptor.

Key strategies in the rational design of quinazolinone derivatives include:

Structure-Activity Relationship (SAR) Studies : SAR studies are crucial for understanding how chemical structure relates to biological activity. For quinazolinones, research has shown that substitutions at the 2 and 3 positions of the ring are critical for their antimicrobial and cytotoxic activities. nih.gov For example, the presence of a substituted aromatic ring at position 3 can be essential for antimicrobial effects. nih.gov

Molecular Docking : This computational technique is used to predict the binding orientation of a molecule to its target. Docking simulations have been performed to position novel quinazolinone derivatives into the active sites of enzymes like EGFR and VEGFR-2, helping to elucidate the probable binding conformations and guide the design of more potent inhibitors. jst.go.jpdovepress.com

Pharmacophore Hybridization : This approach involves combining two or more pharmacophores (the essential features of a molecule for biological activity) into a single molecule. nih.gov For instance, hybrid molecules combining the quinazolinone and thiazole (B1198619) moieties have been synthesized and evaluated for enhanced cytotoxic effects against cancer cells. nih.gov

Through these rational design approaches, researchers can create target-oriented compounds with improved potency and selectivity, minimizing off-target effects and advancing the therapeutic potential of the this compound framework.

| Derivative Class | Target Enzyme/Receptor | Design Strategy | Resulting Activity | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives (e.g., compound 6d) | EGFR | SAR and Molecular Docking | Potent antitumor activity (IC₅₀ = 0.77 µM against EGFR). | jst.go.jp |

| Quinazolin-4(3H)-ones with urea functionality | VEGFR-2 | SAR and Molecular Docking | Potent enzyme inhibition (IC₅₀ = 0.117 µM for compound 5p). | dovepress.com |

| 2-thieno-4(3H)-quinazolinone analogs | Antitumor Targets | Conformational analysis and QSAR | Identified compounds with significant growth inhibition (GI₅₀) values against cancer cells. | researchgate.net |

| 3-benzyl-2-cinnamylthio-quinazolin-4(3H)-ones | Dihydrofolate reductase (DHFR) | Target-oriented design | Developed as active DHFR inhibitors for cytotoxic effects. | nih.gov |

Q & A

Q. What established synthetic routes are available for 3-(2-aminoethyl)quinazolin-4(3H)-one, and what intermediates are critical?

The synthesis typically involves alkylation of 4(3H)-quinazolinone derivatives. For example, 3-(2-aminoethyl)-7-chloro-2-(phenylamino)quinazolin-4(3H)-one was synthesized via a multi-step process starting from 2-amino-4-chlorobenzoic acid, with intermediates such as carbodi-imides and substituted amines . Alternative routes include copper-catalyzed reactions using methyl ketones and DMPA as a one-carbon source, though challenges like long reaction times and metal catalyst removal persist .

Q. How is the compound structurally characterized post-synthesis?

Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy. For instance, the molecular weight (267.28 g/mol) and functional groups (e.g., aminoethyl chain) of derivatives are confirmed via these techniques, with additional validation through X-ray crystallography for complex analogs .

Q. What in vitro models are used to evaluate biological activity?

Common assays include:

- Antimicrobial : Broth microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-2 inhibition studies .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods improve yield and efficiency compared to conventional heating?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields (e.g., 75% → 92%) by enabling rapid, uniform heating. This method minimizes side reactions and is particularly effective for cyclization steps in quinazolinone synthesis .

Q. What strategies address challenges in metal-catalyzed synthesis of quinazolin-4(3H)-one derivatives?

- Catalyst Optimization : FeCl₃-mediated reactions improve atom economy and reduce by-products in annulation steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, facilitating cleaner reactions .

- Post-Synthesis Purification : Column chromatography or recrystallization removes residual metal catalysts .

Q. How does modifying the aminoethyl substituent affect biological activity?

Structure-activity relationship (SAR) studies show:

- Anticancer Activity : Bulky substituents (e.g., benzyl groups) enhance cytotoxicity by intercalating DNA .

- Antimicrobial Potency : Electron-withdrawing groups (e.g., halogens) improve membrane penetration .

- Anti-Inflammatory Effects : Hydrophilic side chains (e.g., hydroxyethyl) increase solubility and COX-2 selectivity .

Q. How can contradictions in reported biological activities of quinazolinone derivatives be resolved?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or microbial strains.

- Concentration Ranges : IC₅₀ values may vary due to solubility limits or metabolic stability .

- Structural Isomerism : Regioisomers (e.g., 1,2,4-oxadiazol-3-yl vs. 1,3,4-oxadiazol-2-yl) exhibit divergent bioactivities .

Q. What computational methods support the design of quinazolinone derivatives with enhanced activity?

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Key variables include:

Q. What are the key structural features of quinazolin-4(3H)-ones influencing pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.